molecular formula C17H16ClF3N2O4S B14081735 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide

2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14081735
M. Wt: 436.8 g/mol
InChI Key: HPTVYJSMHZJVMH-UHFFFAOYSA-N
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Description

This compound features a complex structure combining a chloromethyl sulfonyl group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety linked to a 4-methoxyphenyl group. The trifluoromethyl (-CF₃) group contributes to lipophilicity and metabolic stability, while the 4-methoxyphenyl (-OCH₃) substituent may influence electronic properties and binding affinity.

Properties

Molecular Formula

C17H16ClF3N2O4S

Molecular Weight

436.8 g/mol

IUPAC Name

2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24)

InChI Key

HPTVYJSMHZJVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared with structurally related acetamide derivatives, focusing on core motifs, substituents, and reported biological activities.

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Phenyl-SO₂CH₂Cl, CF₃, 4-OCH₃-phenyl Chloromethyl sulfonyl, trifluoromethyl, 4-methoxyphenyl Not explicitly reported (structural analogs suggest antimicrobial or enzyme inhibition)
N-(4-methoxyphenyl)acetamide derivative Phenyl-SH, 4-OCH₃-phenyl Sulfanyl (-S-), 4-methoxyphenyl Antimicrobial activity (tested against bacterial/fungal strains)
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Phenyl-SO₂CF₃ Trifluoromethyl sulfonamide, dimethyl Plant growth regulation, membrane stability under stress
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide Triazole-SH, 4-Cl-phenyl, 4-phenoxyphenyl Triazole, 4-chlorophenyl, phenoxy Antimicrobial screening (unspecified targets)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide Triazole-SH, CF₃, pyridinyl Triazole, pyridinyl, 3-methylphenyl Enzyme inhibition (implied by heterocyclic motifs)

Key Observations:

Sulfonyl vs. Sulfanyl Groups: The target compound’s chloromethyl sulfonyl group (-SO₂CH₂Cl) contrasts with sulfanyl (-S-) groups in analogs (e.g., ).

Trifluoromethyl (-CF₃) Effects :

  • Both the target compound and Mefluidide include -CF₃, which improves lipophilicity and metabolic resistance. Mefluidide’s role in protecting plants from acid rain suggests the target compound may also stabilize membranes or enzymes under stress.

Heterocyclic Variations :

  • Triazole-containing analogs (e.g., ) exhibit antimicrobial or enzyme-inhibitory properties, likely due to hydrogen bonding via nitrogen atoms. The absence of a heterocycle in the target compound may shift its mechanism toward electrophilic interactions.

Substituent Positioning :

  • The 4-methoxyphenyl group in the target compound and ’s derivative could enhance solubility via polar interactions, whereas chlorophenyl substituents (e.g., ) may prioritize hydrophobic binding.

Biological Implications :

  • Antimicrobial activity is common among sulfanyl/sulfonyl acetamides, but trifluoromethyl and methoxy groups in the target compound may expand its utility to eukaryotic targets (e.g., anti-inflammatory or anticancer applications).

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Estimates):

Property Target Compound Mefluidide Triazole Analog
Molecular Weight ~450 g/mol ~350 g/mol ~400 g/mol
LogP (Lipophilicity) High (CF₃, Cl) Moderate (CF₃, SO₂) Moderate (Cl, triazole)
Water Solubility Low Low Moderate (phenoxy group)

Biological Activity

The compound 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Chloromethylsulfonyl group : Enhances reactivity and potential for biological interaction.
  • Trifluoromethyl phenyl ring : Known to improve metabolic stability and lipophilicity.
  • Methoxy group : May influence solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity :
    • Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For example, compounds with sulfonamide groups have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, sulfonamide derivatives have been noted for their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Antimicrobial Effects :
    • Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating bacterial infections .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : Compounds with sulfonamide groups often interfere with the synthesis of bacterial folate, leading to antimicrobial effects.
  • Induction of Apoptosis : Some studies suggest that certain structural features can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy in Cell Lines :
    • A study evaluated the cytotoxic effects of structurally similar compounds on HCT-116 (colon carcinoma) and T47D (breast carcinoma) cell lines, revealing IC50 values indicating significant growth inhibition .
  • Enzyme Activity Inhibition :
    • Research demonstrated that compounds similar to 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide effectively inhibited enzymes critical for tumor growth, supporting their potential use in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AntitumorSulfonamide derivativesIC50 < 50 µM against HCT-116
Enzyme InhibitionSimilar sulfonamide compoundsInhibition of DHFR
AntimicrobialBenzamide derivativesEffective against Gram-positive bacteria

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